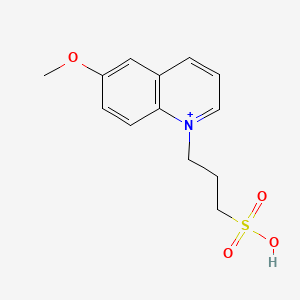
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM, also known as 6-Methoxy-N-(3-sulfopropyl)quinolinium, is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is primarily used as a chloride ion fluorescent indicator due to its unique properties, including its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM typically involves the reaction of 6-methoxyquinoline with 3-chloropropylsulfonic acid under specific conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM involves its ability to act as a fluorescent probe The compound is excited by ultraviolet light at a specific wavelength (344 nm) and emits fluorescence at a different wavelength (443 nm)This quenching effect allows for the quantitative measurement of chloride ion concentrations based on the decrease in fluorescence intensity .
Comparación Con Compuestos Similares
Similar Compounds
Lucigenin: Another fluorescent dye used for detecting chloride ions.
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide): A chloride-sensitive fluorescent indicator similar to 6-METHOXY-1-(3-SULFOPROPYL)QUINOLIN-1-IUM.
Uniqueness
This compound is unique due to its high sensitivity and specificity for chloride ions. Its ability to be excited by ultraviolet light and emit fluorescence at specific wavelengths makes it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C13H16NO4S+ |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3/p+1 |
Clave InChI |
ZVDGOJFPFMINBM-UHFFFAOYSA-O |
SMILES canónico |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)O |
Pictogramas |
Irritant |
Sinónimos |
6-M-SPQ 6-methoxy-N-(3-sulfopropyl)quinolinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















